2-bromo-N-(3,5-dimethoxyphenyl)benzamide
Description
2-Bromo-N-(3,5-dimethoxyphenyl)benzamide is a brominated benzamide derivative featuring a 2-bromo substitution on the benzoyl ring and a 3,5-dimethoxyphenyl group attached via an amide linkage. The positional isomerism of bromine (2- vs. 4-) and substituent modifications on the benzamide scaffold significantly influence biological activity, as demonstrated in related studies .
Properties
IUPAC Name |
2-bromo-N-(3,5-dimethoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c1-19-11-7-10(8-12(9-11)20-2)17-15(18)13-5-3-4-6-14(13)16/h3-9H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXNNIBGASECRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-bromo-N-(3,5-dimethoxyphenyl)benzamide typically involves the reaction of 3,5-dimethoxyaniline with 2-bromobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform .
Chemical Reactions Analysis
2-bromo-N-(3,5-dimethoxyphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-bromo-N-(3,5-dimethoxyphenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds, including inhibitors of specific enzymes and receptors.
Biological Studies: The compound is used in studies related to cell signaling pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.
Industrial Applications: It serves as an intermediate in the production of dyes, pigments, and other organic materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-(3,5-dimethoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to alterations in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomerism: 2-Bromo vs. 4-Bromo Derivatives
The 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives (e.g., compound C9) exhibit potent FGFR1 inhibition due to key hydrogen-bonding interactions with residues in the FGFR1 hydrophobic pockets and hinge region. For instance, C9 forms six hydrogen bonds with Glu571, Arg570, Asn659, Thr658, Glu486, and Asn568, correlating with its IC₅₀ values of 0.12–0.35 μM against NSCLC cell lines .
Substituent Variations on the Benzamide Ring
The 4-bromo derivatives in the evidence feature diverse 2-position substituents (e.g., butenamido, ethylhexanamido, trichloroacetamido), which critically modulate activity. For example:
- C9 (2-Trichloroacetamido) : Highest activity due to hydrophobic and hydrogen-bonding interactions .
- A7 (Butenamido) : Moderate activity (IC₅₀ ~1.2 μM) due to fewer stabilizing interactions .
- A8 (Ethylhexanamido) : Reduced activity compared to C9, likely due to bulkier alkyl chains disrupting binding .
In contrast, 2-bromo analogs with pyrazolyl groups (e.g., ) show stabilization via electrostatic interactions but lack FGFR1-specific data .
Table 2: Impact of 2-Position Substituents on 4-Bromo Derivatives
Variations in the N-Phenyl Group
The 3,5-dimethoxyphenyl moiety in the target compound is critical for π-π stacking and hydrogen bonding. Comparatively:
- Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide) : Shows reduced anticancer activity due to the lack of bromine and ethoxy chain, emphasizing the importance of halogenation .
- N-(3,5-difluorophenyl)-2-hydroxy-3-methoxybenzamide (): Fluorine substitution enhances electronegativity but may reduce solubility compared to methoxy groups .
Comparison with Other Brominated Benzamides
- 2-Bromo-N-[1-(2,5-dimethylphenyl)ethyl]benzamide (): Features a dimethylphenylethyl group, which may enhance lipophilicity but lacks FGFR1 inhibition data .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-bromo-N-(3,5-dimethoxyphenyl)benzamide, and what analytical techniques validate its purity?
- Methodology : The compound is typically synthesized via a two-step process: (1) bromination of the benzamide precursor using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C), followed by (2) coupling with 3,5-dimethoxyaniline via amide bond formation using EDCI/HOBt or DCC as coupling agents. Purity is validated using HPLC (>98% purity threshold) and / NMR to confirm substituent positions and absence of byproducts .
Q. How is single-crystal X-ray diffraction utilized to determine the molecular structure of related benzamide derivatives?
- Methodology : Single crystals of analogs (e.g., N-(3,5-dimethoxyphenyl)benzamide) are grown via slow evaporation in ethanol. Diffraction data collected at 293 K using Mo-Kα radiation () refine bond lengths (mean C–C = 0.004 Å) and torsional angles, confirming planar amide linkages and methoxy group orientations. R factors <0.06 ensure structural reliability .
Q. What safety protocols are recommended for handling brominated benzamides in laboratory settings?
- Methodology : Follow GBZ 2.1-2007 and EN 14042 guidelines: use fume hoods, nitrile gloves, and PPE to avoid inhalation/contact. Store at 2–8°C in airtight containers. Monitor air quality for brominated byproducts, and dispose of waste via halogen-specific protocols .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound derivatives under varying catalytic conditions?
- Methodology : Use a Design of Experiments (DoE) approach to test variables: catalyst (e.g., Pd(OAc)), solvent polarity (DMF vs. THF), and temperature (60–120°C). Statistical analysis via ANOVA (GraphPad Prism) identifies optimal conditions. For example, Pd(OAc)-catalyzed coupling at 90°C in DMF increases yields from 48% to 72% .
Q. What computational strategies predict the bioactivity of brominated benzamides against enzyme targets?
- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., Trypanosoma brucei inhibitors). Validate with MD simulations (AMBER) to assess binding stability. QSAR models correlate substituent electronegativity (e.g., bromo vs. chloro) with IC values, guiding lead optimization .
Q. How does regioselectivity in bromination impact the biological activity of benzamide derivatives?
- Methodology : Compare para- vs. ortho-brominated analogs via in vitro assays (e.g., antimicrobial disk diffusion). NMR and LC-MS track substitution patterns. Para-bromination in 4-bromo-N-(3,5-dimethoxyphenyl)benzamide enhances hydrophobic interactions with protein pockets, increasing activity by 3-fold vs. ortho-substituted analogs .
Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?
- Methodology : Administer the compound (10 mg/kg) to Sprague-Dawley rats. Collect plasma samples at intervals (0–24 hrs) for LC-MS/MS analysis. Calculate AUC, C, and t. Tissue distribution studies (liver, kidney) assess bioavailability and metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
